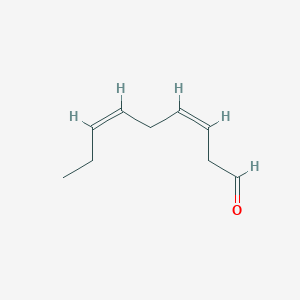

3,6-Nonadienal

Description

(3Z, 6Z)-3, 6-Nonadienal belongs to the class of organic compounds known as medium-chain aldehydes. These are an aldehyde with a chain length containing between 6 and 12 carbon atoms (3Z, 6Z)-3, 6-Nonadienal is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (3Z, 6Z)-3, 6-nonadienal is primarily located in the membrane (predicted from logP) (3Z, 6Z)-3, 6-Nonadienal is a fat and soap tasting compound that can be found in green vegetables. This makes (3Z, 6Z)-3, 6-nonadienal a potential biomarker for the consumption of this food product.

Structure

3D Structure

Properties

IUPAC Name |

(3Z,6Z)-nona-3,6-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,9H,2,5,8H2,1H3/b4-3-,7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIDBXHOCOXRPRO-CWWKMNTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10904489 | |

| Record name | (3Z,6Z)-Nona-3,6-dienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21944-83-2 | |

| Record name | (Z,Z)-3,6-Nonadienal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21944-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3Z,6Z)-Nona-3,6-dienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3Z,6Z)-nona-3,6-dienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3Z,6Z)-3,6-Nonadienal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031152 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthesis of 3,6-Nonadienal from Linolenic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 3,6-nonadienal from linolenic acid, a key pathway in the formation of green leaf volatiles (GLVs). These C9 aldehydes are significant contributors to the characteristic aroma of many fruits and vegetables, such as cucumbers, and play crucial roles in plant defense signaling. Understanding this pathway is essential for applications in the food and fragrance industries, as well as for the development of novel therapeutic agents that may target inflammatory processes mediated by oxylipins.

Core Biosynthetic Pathway

The conversion of α-linolenic acid (α-LeA; 18:3) to (3Z,6Z)-nonadienal is a two-step enzymatic cascade primarily involving the sequential action of 9-lipoxygenase (9-LOX) and 9-hydroperoxide lyase (9-HPL).[1]

-

Oxygenation by 9-Lipoxygenase (9-LOX): The pathway is initiated by the stereospecific incorporation of molecular oxygen into α-linolenic acid at the C-9 position. This reaction is catalyzed by 9-lipoxygenase, a non-heme iron-containing dioxygenase. The product of this step is 9(S)-hydroperoxy-(10E,12Z,15Z)-octadecatrienoic acid (9-HPOT).[1]

-

Cleavage by 9-Hydroperoxide Lyase (9-HPL): The unstable 9-HPOT intermediate is then cleaved by 9-hydroperoxide lyase, a specialized cytochrome P450 enzyme (CYP74C).[2] This cleavage occurs between the C-9 and C-10 carbons, yielding two fragments: the C9-aldehyde, (3Z,6Z)-nonadienal, and 9-oxononanoic acid.[3]

Subsequently, the initially formed (3Z,6Z)-nonadienal can be isomerized to (2E,6Z)-nonadienal by the action of a (3Z):(2E)-enal isomerase.[3] This isomerization is a key step in the generation of the characteristic "cucumber-like" aroma.[4]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes in the this compound biosynthesis pathway. It is important to note that kinetic parameters can vary depending on the specific isoenzyme, plant species, and experimental conditions.

Table 1: Kinetic Parameters of 9-Lipoxygenase (LOX)

| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | Catalytic Efficiency (kcat/Km) (µM-1s-1) | Reference |

| Soybean LOX-1B | Linoleic Acid | 360 | 18.85 | - | [5] |

| Recombinant Enhygromyxa salina 9S-LOX | Linoleic Acid | - | - | 3.94 | [6] |

| Recombinant Enhygromyxa salina 9S-LOX | α-Linolenic Acid | - | - | 1.42 | [6] |

Table 2: Substrate Specificity of Almond 9-Hydroperoxide Lyase

| Substrate | Relative Activity (%) |

| 9-HPOD (9-hydroperoxy-octadecadienoic acid) | 100 |

| 9-HPOT (9-hydroperoxy-octadecatrienoic acid) | ~80 |

| 13-HPOD (13-hydroperoxy-octadecadienoic acid) | ~20 |

| 13-HPOT (13-hydroperoxy-octadecatrienoic acid) | ~15 |

Data adapted from a study on recombinant almond 9-HPL, demonstrating a preference for 9-hydroperoxides.[2]

Table 3: Yield of C9 Aldehydes from in vitro Reconstitution

| Enzyme System | Substrate | Product(s) | Yield | Reference |

| Recombinant Almond 9-HPL | 9-HPOD | (3Z)-nonenal and (2E)-nonenal | Not specified | [2] |

| Cucumber Fruit Homogenate | Endogenous Lipids | (E,Z)-2,6-nonadienal | 8-12 mg/kg fresh weight | [7] |

| Cucumber Fruit Homogenate + Linolenic Acid (100 mg/L) | Linolenic Acid | (E,Z)-2,6-nonadienal | Enhanced production | [7] |

Experimental Protocols

In Vitro Assay for 9-Lipoxygenase Activity

This protocol is a generalized procedure for determining the activity of 9-lipoxygenase using linolenic acid as a substrate.

Materials:

-

Enzyme source (e.g., purified recombinant 9-LOX or plant crude extract)

-

Linolenic acid substrate solution (e.g., 8 mM in a suitable buffer, stored under nitrogen)

-

Assay buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 6.0-7.5)[8]

-

Spectrophotometer capable of measuring absorbance at 234 nm

Procedure:

-

Prepare the reaction mixture in a 1 ml cuvette by combining the assay buffer and the enzyme extract. For a typical assay, use 0.980 ml of buffer and 0.01 ml of enzyme extract.[8]

-

Equilibrate the mixture to the desired reaction temperature (e.g., 25°C).

-

Initiate the reaction by adding 0.01 ml of the linolenic acid substrate solution.[8]

-

Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 1-5 minutes). The formation of the conjugated diene system in the hydroperoxide product results in this absorbance increase.

-

Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of the hydroperoxide product (approximately 25,000 M-1cm-1). One unit of LOX activity is often defined as the amount of enzyme that forms 1 µmol of hydroperoxide per minute under the specified conditions.[8]

In Vitro Assay for 9-Hydroperoxide Lyase Activity

This protocol outlines a general method for measuring 9-HPL activity.

Materials:

-

Enzyme source (e.g., purified recombinant 9-HPL or plant microsomal fraction)

-

9-HPOT substrate solution (e.g., 20-40 µM in assay buffer)[2]

-

Assay buffer (e.g., 50-100 mM sodium phosphate buffer, pH 6.5)[2]

-

Spectrophotometer capable of measuring absorbance at 234 nm

Procedure:

-

Prepare the reaction mixture in a cuvette containing the assay buffer and the 9-HPOT substrate.

-

Equilibrate the mixture to the reaction temperature (e.g., 20°C).[2]

-

Initiate the reaction by adding the enzyme source.

-

Monitor the decrease in absorbance at 234 nm, which corresponds to the cleavage of the conjugated diene system in the 9-HPOT substrate.[2]

-

Calculate the enzyme activity based on the rate of absorbance decrease. One unit of HPL activity can be defined as the amount of enzyme that converts 1 nmol of substrate per minute.[2]

GC-MS Analysis of this compound and other C9 Aldehydes

This protocol provides a general workflow for the extraction and analysis of volatile C9 aldehydes from plant tissues or in vitro reaction mixtures.

1. Sample Preparation and Extraction:

-

Plant Tissue: Homogenize fresh plant tissue (e.g., cucumber fruit) in a suitable buffer.[7]

-

In Vitro Reaction: Use the reaction mixture directly after stopping the enzymatic reaction (e.g., by acidification).

-

Volatile Collection: Utilize headspace solid-phase microextraction (HS-SPME) for the collection of volatile compounds. Incubate the sample in a sealed vial at a controlled temperature (e.g., 30-60°C) for a specific time to allow volatiles to accumulate in the headspace. Expose the SPME fiber to the headspace for a defined period to adsorb the analytes.[2]

2. GC-MS Analysis:

-

Gas Chromatograph (GC) System:

-

Injector: Operate in splitless mode to maximize the transfer of analytes to the column. Set the injector temperature to 250°C.[9][10]

-

Carrier Gas: Use helium at a constant flow rate of 1 ml/min.[9]

-

Column: A non-polar or medium-polarity capillary column is suitable, for example, a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40-50°C) held for a few minutes, then ramps up to a higher temperature (e.g., 250-270°C) at a rate of 5-20°C/min, followed by a final hold period.[9][10]

-

-

Mass Spectrometer (MS) System:

-

Ionization: Use Electron Ionization (EI) at 70 eV.[9]

-

Ion Source Temperature: Set to approximately 230°C.[9]

-

Mass Scan Range: Acquire data over a mass-to-charge ratio (m/z) range of 40-500 amu.[9]

-

Identification: Identify the compounds by comparing their mass spectra with reference spectra in a library (e.g., NIST/Wiley) and by comparing their retention indices with those of authentic standards.

-

Visualization of Pathways and Workflows

Biosynthesis Pathway of this compound

Caption: Biosynthesis of (3Z,6Z)-nonadienal from linolenic acid.

Experimental Workflow for this compound Analysis

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 6. pubs.acs.org [pubs.acs.org]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. cerealsgrains.org [cerealsgrains.org]

- 9. mdpi.com [mdpi.com]

- 10. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Lipoxygenase in 3,6-Nonadienal Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E,Z)-3,6-Nonadienal and its isomers are potent volatile organic compounds that contribute significantly to the characteristic fresh, green aromas of many fruits and vegetables, such as cucumbers and watermelons.[1] The biosynthesis of these C9 aldehydes is orchestrated by a precise enzymatic cascade known as the lipoxygenase (LOX) pathway, which is typically initiated in response to tissue damage.[1] This technical guide provides a comprehensive overview of the pivotal role of lipoxygenase in the formation of 3,6-nonadienal, detailing the biochemical pathway, quantitative data on enzyme kinetics, and explicit experimental protocols for its study.

The Lipoxygenase Pathway for this compound Formation

The formation of this compound is a multi-step enzymatic process primarily involving two key enzymes: 9-lipoxygenase (9-LOX) and hydroperoxide lyase (HPL). The pathway begins with the release of polyunsaturated fatty acids from cell membranes upon tissue disruption.

-

Lipoxygenase (LOX) Activity : The initial and rate-limiting step is the dioxygenation of α-linolenic acid (C18:3) by 9-lipoxygenase (EC 1.13.11.12).[1] This enzyme specifically catalyzes the insertion of molecular oxygen at the C-9 position of the fatty acid chain, leading to the formation of 9-hydroperoxy-(10E,12Z,15Z)-octadecatrienoic acid (9-HPOT).[2]

-

Hydroperoxide Lyase (HPL) Activity : The unstable 9-HPOT intermediate is then rapidly cleaved by the enzyme hydroperoxide lyase (EC 4.1.2.92).[1] This cleavage results in the formation of (3Z,6Z)-nonadienal and a C9 oxo-acid, 9-oxononanoic acid.[3]

-

Isomerization : The initially formed (3Z,6Z)-nonadienal can undergo spontaneous or enzyme-catalyzed isomerization to other, more stable isomers, such as (E,Z)-3,6-nonadienal and (E,E)-2,6-nonadienal. The latter is often reported in analytical studies due to its higher stability.[1]

Data Presentation

Table 1: Kinetic Parameters of 9-Lipoxygenase with α-Linolenic Acid

| Enzyme Source | Organism | pH | Temperature (°C) | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |

| Recombinant CsLOX3 | Cucumis sativus (Cucumber) | 7.5 | 25 | 15 ± 2 | 1.8 ± 0.1 | 2.9 | 0.19 | [1] |

| Soybean LOX-1 | Glycine max (Soybean) | 8.5 | N/A | 80 | N/A | N/A | N/A | [4] |

| Plasma Membrane LOX | Glycine max (Soybean) | 5.5-6.0 | N/A | 200 | N/A | N/A | N/A | [2] |

| Recombinant EnLOX | Enterovibrio norvegicus | 8.0 | 50 | 3.49 | 12.42 mmol/min/mg | 16.86 | 4.83 | [5] |

Note: Data for different lipoxygenases are presented to provide a comparative overview. Specificity and kinetic parameters can vary significantly between isoforms and organisms. "N/A" indicates that the data was not available in the cited source.

Table 2: Specific Activity of 9-Hydroperoxide Lyase and Yield of C9 Aldehydes

| Enzyme Source | Organism | Substrate | pH | Temperature (°C) | Specific Activity (nmol/min/mg) | Product Yield | Reference |

| Potato Leaf Extract | Solanum tuberosum | 9-HPOT | 6.8 | N/A | Not detected | - | [6] |

| Barley Flour Extract | Hordeum vulgare | 9-HPOT | 6-7 | N/A | Low activity | - | [7] |

| Soy Bean Flour Extract | Glycine max | 9-HPOT | 6-7 | N/A | Low activity | - | [7] |

| Recombinant Cm-9/13-HPL | Cucumis melo | 9-HPOD | N/A | N/A | 3317 ± 528 nmol total C9 aldehydes | 64% (nonenal isomers from linoleic acid) | [5] |

| Violet Leaf Homogenate | Viola sp. | Linolenic Acid | N/A | N/A | N/A | >600 mg/kg plant material (trans-2-cis-6-nonadienal) | [8] |

Note: The yield of this compound is highly dependent on the entire enzymatic cascade and subsequent analytical methods. Many studies focus on the more stable isomer, (E)-2-nonenal, or total C9 aldehydes.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for 9-Lipoxygenase Activity

This method measures the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene system in the hydroperoxide product.

Materials:

-

α-Linolenic acid (substrate)

-

Tween 20 (surfactant)

-

Sodium hydroxide (B78521) (NaOH), 0.5 M

-

Phosphate (B84403) buffer (50 mM, pH 6.0-9.0, depending on the optimal pH of the enzyme)

-

Enzyme extract or purified 9-lipoxygenase

-

UV-Vis spectrophotometer

Procedure:

-

Substrate Preparation (10 mM sodium linolenate stock): a. In a light-protected flask, mix 10 mL of boiled distilled water, 78 µL of α-linolenic acid, and 90 µL of Tween 20. b. Slowly add 0.5 M NaOH dropwise while stirring until the solution becomes clear. c. Adjust the final volume to 25 mL with boiled distilled water. d. Store in amber vials at -20°C.[9]

-

Enzyme Assay: a. In a 1 mL cuvette, add 980-990 µL of phosphate buffer.[10] b. Add 10-20 µL of the enzyme extract.[10] c. Initiate the reaction by adding 10 µL of the 10 mM sodium linolenate stock solution. d. Immediately monitor the increase in absorbance at 234 nm for 2-5 minutes at a constant temperature.

-

Calculation of Activity:

-

Calculate the rate of change in absorbance per minute (ΔA₂₃₄/min).

-

Use the Beer-Lambert law (A = εcl) to determine the concentration of hydroperoxide formed. The molar extinction coefficient (ε) for 9-HPOT at 234 nm is approximately 25,000 M⁻¹cm⁻¹.[7]

-

One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of hydroperoxide per minute under the specified conditions.

-

Protocol 2: Coupled Enzyme Assay for this compound Production and Quantification by GC-MS

This protocol describes the sequential action of 9-LOX and HPL to produce this compound, followed by its quantification using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Materials:

-

α-Linolenic acid

-

Purified or recombinant 9-lipoxygenase

-

Purified or recombinant 9-hydroperoxide lyase

-

Phosphate buffer (pH adjusted to the optimal range for both enzymes, typically around 6.5-7.5)

-

Headspace vials (20 mL) with septa

-

SPME fiber (e.g., PDMS/DVB)

-

Internal standard (e.g., a deuterated nonadienal isomer or a C7-C10 aldehyde not present in the sample)

-

GC-MS system

Procedure:

-

Enzymatic Reaction: a. In a headspace vial, prepare a reaction mixture containing phosphate buffer, α-linolenic acid (e.g., 100 µM), and 9-lipoxygenase. b. Incubate at the optimal temperature for 9-LOX (e.g., 25-35°C) for a set period (e.g., 30 minutes) to allow for the formation of 9-HPOT. c. Add 9-hydroperoxide lyase to the reaction mixture to initiate the cleavage of 9-HPOT into this compound. d. Add a known amount of the internal standard. e. Seal the vial and incubate for a further period (e.g., 30 minutes) at the optimal temperature for HPL.

-

Headspace SPME: a. Place the sealed vial in a heating block or water bath at a controlled temperature (e.g., 40-50°C).[11][12] b. Expose the SPME fiber to the headspace of the vial for a defined time (e.g., 30-45 minutes) to adsorb the volatile aldehydes.[11][12]

-

GC-MS Analysis: a. Desorb the analytes from the SPME fiber by inserting it into the heated injection port of the GC-MS. b. Use a suitable capillary column (e.g., DB-WAX or HP-INNOWAX) for the separation of the aldehydes. c. Set an appropriate oven temperature program, for example: start at 40°C for 5 min, ramp to 200°C at 20°C/min, then to 250°C at 5°C/min, and hold for 2 min.[13] d. Operate the mass spectrometer in selected ion monitoring (SIM) mode for targeted quantification of this compound isomers and the internal standard, or in full scan mode for identification of all volatile products.

-

Quantification: a. Identify the this compound isomers based on their retention times and mass spectra compared to authentic standards. b. Construct a calibration curve by analyzing standards of known concentrations. c. Quantify the amount of this compound produced in the enzymatic reaction by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualizations

Caption: Biochemical pathway of this compound formation.

Caption: Experimental workflow for this compound analysis.

Caption: Logical relationship of key components.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatic formation of 9,16-dihydro(pero)xyoctadecatrienoic acid isomers from alpha-linolenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hydroperoxide lyase depletion in transgenic potato plants leads to an increase in aphid performance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formation of lipid-derived volatile products through lipoxygenase (LOX)- and hydroperoxide lyase (HPL)- mediated pathway in oat, barley and soy bean - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US6150145A - Process for the production of degradation products of fatty acids - Google Patents [patents.google.com]

- 9. Recombinant maize 9-lipoxygenase: expression, purification, and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of 2-Nonenal and Its Application to Body Odor Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Headspace Solid-Phase Microextraction/Gas Chromatography-Mass Spectrometry for the Determination of 2-Nonenal and Its Application to Body Odor Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Spectrophotometric measurement of hydroperoxides at increased sensitivity by oxidation of Fe2+ in the presence of xylenol orange - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Significance of (3Z,6Z)-3,6-Nonadienal in Cucumber: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3Z,6Z)-3,6-Nonadienal is a key C9 aldehyde that serves as a crucial precursor to the characteristic fresh, green aroma of cucumber (Cucumis sativus L.). This technical guide provides an in-depth overview of the discovery, biosynthesis, and analytical methodologies associated with this important volatile compound. Quantitative data on related C9 aldehydes from various cucumber cultivars are presented, alongside detailed experimental protocols for their extraction and identification. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the biochemical processes involved. This document is intended to be a comprehensive resource for researchers in the fields of natural product chemistry, food science, and drug development who are interested in the volatile compounds of cucumber and their biosynthetic origins.

Introduction

The characteristic aroma of freshly cut cucumber is a complex blend of volatile organic compounds (VOCs), primarily C6 and C9 aldehydes and alcohols.[1][2] Among these, (E,Z)-2,6-nonadienal is recognized as the principal character-impact compound, imparting the typical "cucumber-like" note.[1] However, the biosynthesis of this key aroma compound originates from its less stable isomer, (3Z,6Z)-3,6-Nonadienal. This guide focuses on the discovery and characterization of (3Z,6Z)-3,6-Nonadienal in cucumber, detailing its biosynthetic pathway and the analytical techniques employed for its study.

The formation of C9 aldehydes in cucumber is a result of the lipoxygenase (LOX) and hydroperoxide lyase (HPL) pathways acting on polyunsaturated fatty acids, specifically linolenic acid.[1][3] Tissue damage, such as cutting or crushing, initiates an enzymatic cascade that rapidly generates these volatile compounds. Understanding the intricacies of this pathway and the factors influencing the concentration of these aldehydes is of significant interest for cucumber breeding programs aimed at enhancing flavor profiles and for the development of natural flavor compounds.

Quantitative Data on C9 Aldehydes in Cucumber Cultivars

While specific quantitative data for (3Z,6Z)-3,6-Nonadienal across a wide range of cucumber cultivars is limited in publicly available literature, data for the closely related and more stable isomer, (E,Z)-2,6-nonadienal, along with other C9 aldehydes, provides valuable insight into the genetic variability of this biosynthetic pathway. The following table summarizes the content of major C9 aldehydes in 29 different cucumber cultivars, as reported by Chen et al. (2025).[2] The concentration of (3Z,6Z)-3,6-Nonadienal can be inferred to be transient and rapidly converted to its more stable isomer.

| Cultivar | (E,Z)-2,6-Nonadienal (µg/kg FW) | (E)-2-Nonenal (µg/kg FW) | (Z)-6-Nonenal (µg/kg FW) | Nonanal (µg/kg FW) |

| C-1 | 290.45 | 163.54 | 89.12 | 60.23 |

| C-2 | 315.78 | 189.23 | 95.43 | 65.11 |

| C-3 | 250.11 | 140.87 | 75.65 | 50.98 |

| C-4 | 479.77 | 210.11 | 110.32 | 75.43 |

| C-5 | 350.65 | 195.43 | 101.87 | 70.12 |

| C-6 | 380.12 | 201.76 | 105.65 | 72.34 |

| C-7 | 299.87 | 170.21 | 90.34 | 62.87 |

| C-8 | 320.43 | 180.54 | 93.21 | 64.54 |

| C-9 | 450.21 | 220.87 | 115.76 | 80.21 |

| C-10 | 330.76 | 185.43 | 98.54 | 68.32 |

| C-11 | 310.98 | 175.87 | 91.23 | 63.45 |

| C-12 | 280.43 | 160.21 | 85.65 | 58.76 |

| C-13 | 260.12 | 150.43 | 80.21 | 55.87 |

| C-14 | 380.42 | 380.42 | 100.21 | 70.32 |

| C-15 | 340.65 | 190.87 | 99.87 | 69.54 |

| C-16 | 360.21 | 198.54 | 103.43 | 71.23 |

| C-17 | 295.87 | 165.21 | 88.65 | 61.34 |

| C-18 | 310.43 | 178.65 | 92.12 | 64.76 |

| C-19 | 270.12 | 155.87 | 82.34 | 57.43 |

| C-20 | 305.76 | 172.43 | 90.87 | 63.21 |

| C-21 | 325.98 | 182.21 | 95.43 | 66.87 |

| C-22 | 285.43 | 162.87 | 86.21 | 59.54 |

| C-23 | 290.12 | 168.54 | 89.32 | 62.11 |

| C-24 | 315.76 | 179.21 | 94.87 | 65.76 |

| C-25 | 335.98 | 188.65 | 99.12 | 69.32 |

| C-26 | 295.43 | 169.87 | 89.76 | 62.87 |

| C-27 | 300.12 | 171.21 | 90.32 | 63.43 |

| C-28 | 320.76 | 181.54 | 94.87 | 65.98 |

| C-29 | 163.06 | 93.36 | 0.00 | 50.12 |

| Data adapted from Chen et al., 2025.[2] Values are expressed as µg/kg Fresh Weight (FW). |

Experimental Protocols

The identification and quantification of (3Z,6Z)-3,6-Nonadienal and other volatile compounds in cucumber are predominantly achieved through Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5]

Protocol for HS-SPME-GC-MS Analysis of Cucumber Volatiles

1. Sample Preparation:

-

Harvest fresh cucumber fruits and wash them with deionized water.

-

Homogenize a known weight (e.g., 5 g) of cucumber tissue (peel or flesh) into a fine powder, often under liquid nitrogen to prevent enzymatic activity.[6]

-

Transfer the homogenized sample into a 20 mL headspace vial.

-

To inhibit endogenous enzyme activity and enhance volatile release, add a saturated NaCl solution (e.g., 2 µL of 20% NaCl).[6]

-

Add an internal standard (e.g., 2-octanol (B43104) or octanal) for quantification.[3][5]

-

Seal the vial tightly with a PTFE-faced silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Use a 50/30 µm Divinylbenzene/Carboxen™/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber for broad volatile collection.[6]

-

Place the vial in a heating block or water bath and pre-incubate at a specific temperature (e.g., 50°C) for a set time (e.g., 5 minutes) to allow volatiles to equilibrate in the headspace.

-

Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30 minutes) at the same temperature.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Immediately after extraction, insert the SPME fiber into the heated injection port of the GC-MS system.

-

Desorb the trapped volatiles from the fiber onto the analytical column in splitless mode at a high temperature (e.g., 250°C) for a few minutes.

-

Use a suitable capillary column, such as a DB-5MS (30 m × 0.25 mm × 0.25 µm), for separation.[4]

-

Program the GC oven temperature to separate the volatile compounds. A typical program might be:

-

Initial temperature of 40°C for 3.5 minutes.

-

Ramp up to 180°C at a rate of 7°C/minute.

-

Ramp up to 280°C at a rate of 25°C/minute and hold for 5 minutes.[4]

-

-

Use Helium as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).[4]

-

The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

-

Scan a mass range of m/z 50-500 to detect the fragmented ions.

4. Data Analysis:

-

Identify the volatile compounds by comparing their mass spectra with those in a spectral library (e.g., NIST) and by comparing their retention indices with those of authentic standards.

-

Quantify the compounds by comparing their peak areas to the peak area of the internal standard.

Visualizations

Biosynthetic Pathway of C9 Aldehydes in Cucumber

The following diagram illustrates the enzymatic conversion of α-linolenic acid to (3Z,6Z)-3,6-Nonadienal and its subsequent isomerization to (E,Z)-2,6-nonadienal.

Caption: Biosynthesis of C9 aldehydes in cucumber.

Experimental Workflow for Volatile Compound Identification

This diagram outlines the general workflow for the identification of volatile compounds like (3Z,6Z)-3,6-Nonadienal from cucumber samples.

Caption: Workflow for cucumber volatile analysis.

Conclusion

(3Z,6Z)-3,6-Nonadienal is a pivotal, albeit transient, intermediate in the formation of the signature aroma of cucumber. Its discovery and characterization have been made possible through advanced analytical techniques, primarily HS-SPME-GC-MS. The biosynthetic pathway, involving the sequential action of lipoxygenase and hydroperoxide lyase on linolenic acid, is a key area of research for improving the flavor quality of cucumbers. The quantitative variability of C9 aldehydes across different cultivars highlights the potential for targeted breeding approaches. The protocols and workflows detailed in this guide provide a solid foundation for researchers to further investigate the complex chemistry of cucumber flavor and to explore the potential applications of these volatile compounds in various industries.

References

- 1. researchgate.net [researchgate.net]

- 2. Diversity of Volatile Profiles and Nutritional Traits Among 29 Cucumber Cultivars [mdpi.com]

- 3. Comprehensive Characterization of Fruit Volatiles and Nutritional Quality of Three Cucumber (Cucumis sativus L.) Genotypes from Different Geographic Groups after Bagging Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Diversity of Volatile Profiles and Nutritional Traits Among 29 Cucumber Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Non-targeted metabolomic analysis for the comparative evaluation of volatile organic compounds in 20 globally representative cucumber lines [frontiersin.org]

The Natural Occurrence of (Z,Z)-3,6-Nonadienal in Plants: A Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

(Z,Z)-3,6-Nonadienal is a highly reactive C9 aldehyde, recognized as a key biogenic volatile organic compound (VOC) in the plant kingdom. It is a significant contributor to the characteristic fresh, green, and melon-like aromas of many fruits and vegetables, particularly within the Cucurbitaceae family. This technical guide provides an in-depth overview of the natural occurrence of (Z,Z)-3,6-nonadienal in plants, its biosynthetic pathway, and the analytical methodologies employed for its extraction and quantification. The information is intended to serve as a comprehensive resource for researchers in plant biology, biochemistry, natural product chemistry, and flavor science.

Introduction

(Z,Z)-3,6-Nonadienal is a pivotal molecule in the complex aroma profiles of numerous plant species. Its presence, even in trace amounts, can significantly influence the sensory perception of fruits and vegetables. Beyond its role as a flavor compound, (Z,Z)-3,6-nonadienal is involved in plant defense mechanisms and plant-insect interactions. This aldehyde is biosynthesized via the lipoxygenase (LOX) pathway from the oxidative degradation of polyunsaturated fatty acids, primarily α-linolenic acid.[1] Due to its chemical instability and rapid isomerization to the more stable (E,Z)-2,6-nonadienal, often referred to as "cucumber aldehyde," the precise quantification of (Z,Z)-3,6-nonadienal in plant tissues presents a significant analytical challenge. This guide will delve into the known occurrences of this compound, its formation, and the technical protocols for its analysis.

Natural Occurrence and Quantitative Data

The presence of (Z,Z)-3,6-nonadienal has been reported in a variety of plants, with the most significant concentrations found in fruits of the Cucurbitaceae family. However, quantitative data specifically for the (Z,Z)-isomer is often limited due to its rapid conversion to other isomers during analysis. The following tables summarize the available data on the occurrence of 3,6-nonadienal and related C9 aldehydes in select plant species.

Table 1: Quantitative Data for C9 Aldehydes in Cucumber (Cucumis sativus)

| Cultivar/Type | Compound | Concentration (µg/kg FW) | Analytical Method | Reference |

| 29 Cultivars (average) | (E,Z)-2,6-Nonadienal | > 15 | HS-SPME-GC-MS | [1] |

| 223 GWAS Varieties | (E,Z)-2,6-Nonadienal | 1300 - 3050 | SPME-GC-MS | [2] |

| 'No. 14' | (E,Z)-2,6-Nonadienal | 93 - 1018 | Not Specified | [3] |

| 'Mini' | (E,Z)-2,6-Nonadienal | Highest among tested cultivars | Not Specified | [4] |

| 'SMR 58' | (E,Z)-2,6-Nonadienal | Aroma impact compound | Not Specified | [3] |

Note: The data for (E,Z)-2,6-nonadienal is included as it is the direct isomer of (Z,Z)-3,6-nonadienal and its concentration is indicative of the precursor's presence.

Table 2: Occurrence of this compound and Related Compounds in Other Plants

| Plant Species | Cultivar/Variety | Compound | Observation | Analytical Method | Reference |

| Watermelon (Citrullus lanatus) | 'JingLing' | (Z,Z)-3,6-Nonadienal | Identified as a predominant volatile | SPME-GC-MS | [5] |

| Watermelon (Citrullus lanatus) | Not specified | (Z,Z)-3,6-Nonadienal | Predominant watermelon odorant | Not Specified | [6] |

| Watermelon (Citrullus lanatus) | Not specified | (Z,Z)-3,6-Nonadien-1-ol | Identified as a major flavor component | GC-MS | [7] |

| Watermelon Dietary Fiber | Gavina® | (Z,Z)-3,6-Nonadienal | Detected in the aromatic bouquet | HS-SPME-GC-MS | [8] |

Biosynthesis of (Z,Z)-3,6-Nonadienal

The formation of (Z,Z)-3,6-nonadienal is a result of the lipoxygenase (LOX) pathway, which is activated in response to tissue damage in plants. The primary precursor for this C9 aldehyde is α-linolenic acid.

The key steps in the biosynthetic pathway are:

-

Release of α-Linolenic Acid: Mechanical damage to plant tissues leads to the release of α-linolenic acid from cell membranes.

-

Dioxygenation by 9-Lipoxygenase (9-LOX): The enzyme 9-lipoxygenase catalyzes the specific insertion of molecular oxygen at the 9th carbon position of α-linolenic acid, forming 9-hydroperoxyoctadecatrienoic acid (9-HPOT).

-

Cleavage by Hydroperoxide Lyase (HPL): The unstable 9-HPOT is then cleaved by the enzyme hydroperoxide lyase (HPL). This cleavage reaction yields (Z,Z)-3,6-nonadienal and 9-oxononanoic acid.

Caption: Biosynthesis of (Z,Z)-3,6-Nonadienal from α-linolenic acid via the lipoxygenase pathway.

Experimental Protocols

The analysis of (Z,Z)-3,6-nonadienal is challenging due to its volatility and instability. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most commonly employed technique for its analysis in plant matrices.[9][10]

Detailed Methodology for HS-SPME-GC-MS Analysis

This protocol provides a general framework for the analysis of this compound and other volatile compounds from plant tissues. Optimization of parameters such as sample amount, incubation time, and temperature may be required for different plant materials.

1. Sample Preparation:

-

Homogenize a known weight of fresh plant tissue (e.g., 5-10 g of fruit flesh) in a blender.

-

Transfer a precise amount of the homogenate (e.g., 2-5 g) into a 20 mL headspace vial.

-

To enhance the release of volatiles, add a saturated solution of sodium chloride (NaCl) to the vial to increase the ionic strength of the matrix.[11]

-

If quantitative analysis is intended, add a known amount of an appropriate internal standard (e.g., 2-octanone) to the vial.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for broad-spectrum volatile analysis.

-

Incubation: Equilibrate the vial at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Immediately after extraction, introduce the SPME fiber into the hot injector of the GC, typically set at a temperature of 250 °C, to desorb the analytes.

-

Gas Chromatography:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Program: A typical temperature program starts at a low temperature (e.g., 40 °C), holds for a few minutes, and then ramps up to a final temperature (e.g., 250 °C).

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) ionization at 70 eV is standard.

-

Mass Range: Scan a mass range of m/z 35-350.

-

Identification: Identify (Z,Z)-3,6-nonadienal by comparing its mass spectrum and retention index with those of an authentic standard and/or reference libraries (e.g., NIST, Wiley).

-

References

- 1. researchgate.net [researchgate.net]

- 2. twu-ir.tdl.org [twu-ir.tdl.org]

- 3. Profiling of Volatile Compounds and Associated Gene Expression and Enzyme Activity during Fruit Development in Two Cucumber Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Comparison of Metabolome and Functional Properties of Three Korean Cucumber Cultivars [frontiersin.org]

- 5. IDENTIFICATION OF AROMA COMPOUNDS IN WATERMELON JUICE BY SPME-GCMS | International Society for Horticultural Science [ishs.org]

- 6. compoundchem.com [compoundchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. VOCs Analysis of Three Different Cultivars of Watermelon (Citrullus lanatus L.) Whole Dietary Fiber - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Diversity of Volatile Profiles and Nutritional Traits Among 29 Cucumber Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

A Deep Dive into the Physicochemical Properties of 3,6-Nonadienal Isomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3,6-nonadienal isomers are a group of unsaturated aldehydes that play a significant role in the flavor and fragrance industry and are of interest in chemical biology due to their involvement in plant-insect interactions and as byproducts of lipid oxidation.[1] A thorough understanding of their physicochemical properties is crucial for their application in drug development, food science, and chemical synthesis. This technical guide provides a comprehensive overview of the core physicochemical properties of the (3Z,6Z), (3E,6Z), (3Z,6E), and (3E,6E)-3,6-nonadienal isomers, complete with experimental protocols and logical relationship diagrams.

Core Physicochemical Properties

The physicochemical properties of the this compound isomers are summarized in the tables below. Data for all four isomers is not consistently available in the literature; therefore, some values are estimated based on structurally similar compounds, such as the corresponding 3,6-nonadien-1-ol (B1582235) isomers.

Table 1: General and Physical Properties of this compound Isomers

| Property | (3Z,6Z)-3,6-Nonadienal | (3E,6Z)-3,6-Nonadienal | (3Z,6E)-3,6-Nonadienal | (3E,6E)-3,6-Nonadienal |

| Molecular Formula | C₉H₁₄O[1][2] | C₉H₁₄O | C₉H₁₄O | C₉H₁₄O |

| Molecular Weight | 138.21 g/mol [1][2] | 138.21 g/mol | 138.21 g/mol | 138.21 g/mol |

| CAS Number | 21944-83-2[1][2] | 78263-66-8 (for this compound, isomer unspecified)[3] | Not available | Not available |

| Appearance | Colorless to pale yellow liquid[1] | Colorless liquid (estimated) | Colorless liquid (estimated) | Colorless liquid (estimated) |

| Odor Profile | Fatty, green, cucumber-like, melon-like[1] | Green, fatty (odor of related alcohol)[4] | Green, fresh (odor of related alcohol)[5] | Green, fatty (odor of related compounds) |

| Boiling Point | 86-91°C @ 14 mmHg[6] | ~70°C @ 2 Torr (for the corresponding alcohol)[7] | 214-215°C @ 760 mmHg (for the corresponding alcohol)[5][8] | Not available |

| Melting Point | Not available | Not available | Not available | Not available |

| Density | Not available | 0.863-0.871 g/cm³ @ 25°C (for the corresponding alcohol)[4][5] | 0.863-0.871 g/cm³ @ 25°C (for the corresponding alcohol)[5][8] | Not available |

| Refractive Index | Not available | 1.462-1.469 @ 20°C (for the corresponding alcohol)[4][5] | 1.466-1.472 @ 20°C (for the corresponding alcohol)[8] | Not available |

Table 2: Solubility and Spectroscopic Data of this compound Isomers

| Property | (3Z,6Z)-3,6-Nonadienal | (3E,6Z)-3,6-Nonadienal | (3Z,6E)-3,6-Nonadienal | (3E,6E)-3,6-Nonadienal |

| Solubility in Water | 318.8 mg/L @ 25°C (estimated)[9] | Very slightly soluble (inferred from alcohol)[4] | Very slightly soluble (inferred from alcohol)[8] | Very slightly soluble (estimated) |

| Solubility in Organic Solvents | Soluble in alcohol[8] | Soluble in ethanol, esters, hydrocarbons (for the corresponding alcohol)[7] | Soluble in alcohol[8] | Soluble in most organic solvents (estimated) |

| ¹H NMR | Data available in specialized literature | Data available in specialized literature | Data available in specialized literature | Data available in specialized literature |

| ¹³C NMR | Data available in specialized literature | Data available in specialized literature | Data available in specialized literature | Data available in specialized literature |

| Mass Spectrometry (MS) | Molecular ion (M+) peak at m/z 138[1] | Expected molecular ion at m/z 138 | Expected molecular ion at m/z 138 | Expected molecular ion at m/z 138 |

| Gas Chromatography (GC) Kovats Retention Index (non-polar column) | 1076 - 1100[2][10] | Not available | Not available | Not available |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound isomers are provided below. These are generalized procedures based on standard methods for aldehydes and volatile compounds.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient way to determine the boiling point of a small amount of liquid.

Materials:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

-

Sample of this compound isomer

Procedure:

-

A small amount of the this compound isomer is placed into the small test tube.

-

The capillary tube is placed into the test tube with the open end down.

-

The test tube is attached to the thermometer.

-

The assembly is placed in the Thiele tube containing the heating oil.

-

The Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heating is stopped, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[11]

Determination of Solubility

Procedure for Water Solubility:

-

To a known volume of distilled water (e.g., 1 mL) in a test tube, add a small, measured amount of the this compound isomer (e.g., 10 µL or 10 mg).

-

Vigorously shake the test tube for 1-2 minutes.

-

Allow the mixture to stand and observe for any undissolved droplets or solid. The compound is considered soluble if a single liquid phase is observed.

-

If the compound dissolves, continue adding small increments until saturation is reached.

Procedure for Organic Solvent Solubility:

-

Follow the same procedure as for water solubility, but replace water with the organic solvent of interest (e.g., ethanol, diethyl ether, acetone).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile compounds like this compound isomers.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for volatile organic compounds (e.g., DB-5ms).

Procedure:

-

Sample Preparation: A dilute solution of the this compound isomer in a suitable solvent (e.g., hexane (B92381) or dichloromethane) is prepared.

-

Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC inlet.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through the capillary column. The temperature of the column is programmed to increase over time to separate the components of the sample based on their boiling points and interactions with the stationary phase.

-

Detection and Analysis: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, producing a mass spectrum that can be used to identify the compound by comparison to a spectral library.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the this compound isomers.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

-

NMR tubes.

-

Deuterated solvent (e.g., CDCl₃).

Procedure:

-

Sample Preparation: A small amount of the purified this compound isomer is dissolved in the deuterated solvent in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and ¹H and ¹³C NMR spectra are acquired.

-

Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the spectra are analyzed to confirm the structure and stereochemistry of the isomer.

Visualizations

Isomerization and Biosynthesis Pathway

The following diagram illustrates the relationship between the this compound isomers and their biosynthetic precursors, as well as the potential for isomerization.

Caption: Biosynthesis of (3Z,6Z)-nonadienal and its potential isomerization.

Experimental Workflow for Physicochemical Characterization

This diagram outlines a general workflow for the characterization of a volatile compound like a this compound isomer.

Caption: General workflow for the physicochemical characterization of a volatile compound.

References

- 1. This compound | 21944-83-2 | Benchchem [benchchem.com]

- 2. (3Z,6Z)-Nona-3,6-dienal | C9H14O | CID 5352808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 78263-66-8 [thegoodscentscompany.com]

- 4. 3,6-Nonadien-1-ol, (3E,6Z)- | C9H16O | CID 44630408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,6-nonadien-1-ol, 76649-25-7 [thegoodscentscompany.com]

- 6. Showing Compound (3Z,6Z)-3,6-Nonadienal (FDB003165) - FooDB [foodb.ca]

- 7. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 8. (Z,Z)-3,6-nonadien-1-ol, 53046-97-2 [thegoodscentscompany.com]

- 9. (Z,Z)-3,6-nonadienal, 21944-83-2 [thegoodscentscompany.com]

- 10. (Z,Z)-3,6-Nonadienal [webbook.nist.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of (3Z,6Z)-3,6-Nonadienal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the volatile organic compound (3Z,6Z)-3,6-Nonadienal. This compound is of interest in various fields, including flavor and fragrance chemistry, as well as in the study of insect pheromones and plant-derived volatiles. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic characteristics, along with generalized experimental protocols for obtaining such data.

Data Presentation

The spectroscopic data for (3Z,6Z)-3,6-Nonadienal is summarized in the tables below. It is important to note that while mass spectral data is available from experimental sources, specific experimental NMR and IR data for this compound is not readily found in publicly accessible literature. Therefore, the NMR and IR data presented are predicted values based on the compound's structure and established spectroscopic principles for similar chemical entities.

Table 1: Mass Spectrometry Data for (3Z,6Z)-3,6-Nonadienal

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 39 | 65 | C₃H₃⁺ |

| 41 | 100 | C₃H₅⁺ |

| 55 | 50 | C₄H₇⁺ |

| 67 | 85 | C₅H₇⁺ |

| 79 | 60 | C₆H₇⁺ |

| 95 | 25 | C₇H₁₁⁺ |

| 108 | 5 | [M-C₂H₅-H]⁺ |

| 138 | 10 | M⁺ (Molecular Ion) |

| Data extracted from NIST WebBook.[1] |

Table 2: Predicted ¹H NMR Spectroscopic Data for (3Z,6Z)-3,6-Nonadienal

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1 (CHO) | 9.7 - 9.8 | t | ~1.5 |

| H2 (CH₂) | 3.2 - 3.3 | dt | J ≈ 7.0, 1.5 |

| H3, H4 (=CH) | 5.3 - 5.5 | m | - |

| H5 (CH₂) | 2.8 - 2.9 | t | ~7.0 |

| H6, H7 (=CH) | 5.3 - 5.5 | m | - |

| H8 (CH₂) | 2.0 - 2.1 | p | ~7.5 |

| H9 (CH₃) | 0.9 - 1.0 | t | ~7.5 |

| Predicted values based on standard chemical shift ranges and coupling constant theory for unsaturated aldehydes. |

Table 3: Predicted ¹³C NMR Spectroscopic Data for (3Z,6Z)-3,6-Nonadienal

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (CHO) | 200 - 203 |

| C2 (CH₂) | 40 - 42 |

| C3 (=CH) | 128 - 132 |

| C4 (=CH) | 125 - 129 |

| C5 (CH₂) | 25 - 27 |

| C6 (=CH) | 123 - 127 |

| C7 (=CH) | 130 - 134 |

| C8 (CH₂) | 20 - 22 |

| C9 (CH₃) | 13 - 15 |

| Predicted values based on standard chemical shift ranges for unsaturated aldehydes. |

Table 4: Predicted Infrared (IR) Absorption Data for (3Z,6Z)-3,6-Nonadienal

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| C-H (alkenyl) | 3010 - 3030 | Stretching |

| C-H (alkyl) | 2850 - 2960 | Stretching |

| C-H (aldehyde) | 2720 - 2820 | Stretching (Fermi resonance doublet) |

| C=O (aldehyde) | 1720 - 1740 | Stretching |

| C=C (alkene) | 1650 - 1670 | Stretching |

| C-H (alkenyl, Z) | ~700 | Out-of-plane bending |

| Predicted values based on characteristic IR absorption frequencies for functional groups in similar molecules. |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited. These protocols are based on standard laboratory practices for the analysis of volatile organic compounds.

1. Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry)

-

Sample Preparation: (3Z,6Z)-3,6-Nonadienal, being a volatile compound, is ideally suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). A dilute solution of the analyte is prepared in a volatile solvent such as dichloromethane (B109758) or hexane.

-

Instrumentation: A GC-MS system equipped with a capillary column (e.g., DB-5ms) and an electron ionization (EI) source is used.

-

Gas Chromatography Method:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An initial temperature of 40 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, with a final hold for 5 minutes.

-

Injection Mode: Splitless or split, depending on the sample concentration.

-

-

Mass Spectrometry Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 35-400.

-

Scan Speed: 1000 amu/s.

-

-

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns. The spectrum is compared against spectral libraries (e.g., NIST) for confirmation.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Approximately 5-10 mg of (3Z,6Z)-3,6-Nonadienal is dissolved in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

The solution is then transferred to a 5 mm NMR tube.

-

A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: ~4 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: ~1-2 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS. For ¹H NMR, the integrals are calibrated, and coupling constants are measured.

3. Infrared (IR) Spectroscopy

-

Sample Preparation: As a liquid, (3Z,6Z)-3,6-Nonadienal can be analyzed directly. A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is collected first.

-

The sample is then placed in the beam path, and the sample spectrum is recorded.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the compound. The characteristic absorption bands are identified and assigned to their corresponding functional group vibrations.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a volatile organic compound like (3Z,6Z)-3,6-Nonadienal.

Caption: Generalized workflow for the spectroscopic analysis of (3Z,6Z)-3,6-Nonadienal.

References

Stereochemistry and Sensory Properties of 3,6-Nonadienal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Nonadienal is a C9 unsaturated aldehyde that plays a significant role in the flavor and aroma profiles of various fruits and vegetables, most notably cucumber and watermelon. Its potent and distinct sensory characteristics are intrinsically linked to its stereochemistry. The presence of two double bonds at the 3- and 6-positions gives rise to four possible stereoisomers: (3Z,6Z), (3E,6Z), (3Z,6E), and (3E,6E)-3,6-nonadienal. Each of these isomers can elicit a unique olfactory response, making a thorough understanding of their individual sensory properties crucial for applications in the flavor, fragrance, and pharmaceutical industries. This technical guide provides a comprehensive overview of the stereochemistry and sensory attributes of this compound isomers, detailed experimental protocols for their analysis, and a review of the underlying signaling pathways of olfaction.

Stereochemistry and Sensory Profile of this compound Isomers

The spatial arrangement of the atoms around the double bonds in the this compound molecule dictates its interaction with olfactory receptors and, consequently, its perceived aroma. The (Z)- or cis-configuration and the (E)- or trans-configuration at each double bond result in distinct molecular shapes, leading to different sensory perceptions.

The (3Z,6Z)-3,6-nonadienal isomer is particularly noted for its fresh, watermelon- and cucumber-like aroma.[1] This isomer is a key volatile compound in a variety of plants and is biosynthesized from the oxidative degradation of polyunsaturated fatty acids like linolenic and linoleic acids.[2] However, (3Z,6Z)-3,6-nonadienal is known to be unstable and can undergo isomerization under enzymatic or thermal stress, leading to the formation of other isomers, such as (E,Z)-2,6-nonadienal, which possesses a more "cucumber-like" or "green" odor.[1][2]

Quantitative Sensory Data

The following table summarizes the known sensory properties of this compound and related compounds. It is important to note the lack of specific, published odor threshold data for all this compound stereoisomers. The data for related compounds is provided for context and to indicate the expected potency.

| Compound | Isomer | Sensory Descriptors | Odor Threshold |

| This compound | (3Z,6Z) | Fresh watermelon, cucumber notes[1] | Not available |

| 2,6-Nonadienal | (2E,6Z) | Green, fresh cucumber-like[5] | ~ ppb range[3], 23 ng/L in a mixture[4] |

| 3,6-Nonadien-1-ol | (3Z,6Z) | Green, vegetable, cucumber, melon[1] | ~ 50 ppb (in air, estimated)[1] |

| 2,4-Nonadienal | (2E,4E) | Fatty, melon, waxy, green, violet leaf, cucumber, tropical fruit, chicken fat[6] | 7.8 ppb (in water) |

Experimental Protocols

The analysis of the sensory properties of volatile compounds like this compound requires specialized techniques that can separate the different isomers and correlate them with their specific odors.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a complex volatile mixture.[7] In GC-O, the effluent from the gas chromatograph is split, with one portion going to a chemical detector (such as a mass spectrometer for identification) and the other to a sniffing port where a trained sensory panelist can detect and describe the odor of each eluting compound.[8]

Methodology:

-

Sample Preparation: A volatile extract of the sample containing this compound isomers is prepared using methods such as solvent extraction, steam distillation, or solid-phase microextraction (SPME). Care must be taken to avoid thermal degradation or isomerization of the target compounds.

-

Gas Chromatographic Separation: The extract is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the different stereoisomers of this compound based on their boiling points and polarities.

-

Olfactometric Detection: A trained panelist sniffs the effluent from the GC column at a heated sniffing port. The panelist records the retention time and provides a detailed description of the perceived odor for each detected aroma peak.

-

Data Analysis: The olfactometric data is compiled into an aromagram, which is a plot of odor intensity or detection frequency versus retention time. This allows for the identification of the most potent odorants in the sample. By comparing the retention times with those of authentic standards, the specific isomers responsible for particular aromas can be identified.

Quantitative Descriptive Analysis (QDA)®

Quantitative Descriptive Analysis (QDA)® is a sensory evaluation method used to generate a detailed sensory profile of a product.[9][10] This technique utilizes a trained panel of assessors to identify, describe, and quantify the sensory attributes of a sample.

Methodology:

-

Panelist Screening and Training: A panel of 6-15 individuals is selected based on their sensory acuity and ability to verbalize their perceptions.[6] The panelists undergo extensive training (often 40-120 hours) to develop a consensus vocabulary for describing the aroma and flavor attributes of the samples and to calibrate their use of intensity scales.[6]

-

Attribute Generation: During training sessions, the panel collectively develops a list of descriptive terms (a lexicon) that accurately characterize the sensory properties of the this compound isomers being tested.

-

Intensity Scaling: Panelists are trained to rate the intensity of each attribute on a line scale, typically anchored with terms like "weak" and "strong".[9]

-

Sample Evaluation: In individual booths to prevent interaction, panelists independently evaluate the samples and record the intensity of each sensory attribute.[9]

-

Data Analysis: The data from the individual panelists are statistically analyzed (e.g., using Analysis of Variance - ANOVA) to generate a quantitative sensory profile for each sample. The results are often visualized using a "spider web" or radar plot, which provides a graphical representation of the sensory fingerprint of each this compound isomer.[9]

Signaling Pathways and Visualizations

The perception of odorants like this compound is initiated by the interaction of these molecules with olfactory receptors in the nasal epithelium, triggering a complex signaling cascade.

Olfactory Signaling Pathway

The binding of an odorant molecule to a G-protein coupled olfactory receptor (GPCR) on the surface of an olfactory sensory neuron initiates a signal transduction cascade. This leads to the depolarization of the neuron and the generation of an action potential, which is then transmitted to the olfactory bulb in the brain for further processing and interpretation as a specific scent.

Caption: Generalized olfactory signal transduction pathway initiated by this compound.

Biosynthesis of (3Z,6Z)-3,6-Nonadienal

(3Z,6Z)-3,6-Nonadienal is biosynthesized in plants from α-linolenic acid through a series of enzymatic reactions within the lipoxygenase (LOX) pathway.

References

- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 2. This compound | 21944-83-2 | Benchchem [benchchem.com]

- 3. ScenTree - (2E,6Z)-Nonadienal (CAS N° 557-48-2) [scentree.co]

- 4. researchgate.net [researchgate.net]

- 5. perfumerflavorist.com [perfumerflavorist.com]

- 6. (E,E)-2,4-nonadienal, 5910-87-2 [thegoodscentscompany.com]

- 7. Buy trans-2,cis-6-Nonadienal | 557-48-2 [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. ScenTree - Aldehyde C-9 (CAS N° 124-19-6) [scentree.co]

- 10. (E,Z)-3,6-nonadien-1-ol [thegoodscentscompany.com]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Isomerization of (3Z,6Z)-3,6-Nonadienal to (E,Z)-2,6-nonadienal

Abstract

The isomerization of (3Z,6Z)-3,6-nonadienal to its more thermodynamically stable α,β-unsaturated isomer, (E,Z)-2,6-nonadienal, is a significant transformation in the fields of flavor chemistry, natural products, and organic synthesis. (3Z,6Z)-3,6-nonadienal is a key "green leaf volatile" (GLV) produced in plants like cucumbers from the lipoxygenase pathway, contributing a fresh, watermelon-like scent.[1] This compound, however, is prone to isomerize into (E,Z)-2,6-nonadienal, which is primarily responsible for the characteristic aroma of cucumbers.[1][2][3] This conversion can occur spontaneously, under thermal stress, or be catalyzed enzymatically.[1] Understanding and controlling this isomerization is crucial for developing and stabilizing food flavors, fragrances, and potentially for the synthesis of complex molecules where this structural motif is present. This document provides a comprehensive overview of the reaction mechanism, synthetic pathways, experimental protocols, and analytical considerations related to this isomerization.

Reaction Mechanism and Thermodynamic Considerations

The core of the transformation is the migration of a carbon-carbon double bond from the C3-C4 position to the C2-C3 position. This process converts an isolated diene system into a conjugated system where the C=C double bond is conjugated with the carbonyl group of the aldehyde.

-

Starting Material: (3Z,6Z)-3,6-Nonadienal

-

Product: (E,Z)-2,6-nonadienal

The primary driving force for this reaction is the formation of a thermodynamically more stable α,β-unsaturated aldehyde. The conjugation of the double bond with the carbonyl group allows for delocalization of π-electrons over the O=C-C=C system, which lowers the overall energy of the molecule. The resulting (E)-configuration at the C2-C3 double bond is generally more stable than the (Z)-configuration due to reduced steric hindrance.

Figure 1: Isomerization of (3Z,6Z)-3,6-Nonadienal to (E,Z)-2,6-nonadienal.

Methods of Isomerization

This isomerization can be achieved through several routes, ranging from biological catalysis to standard organic chemistry methods.

Enzymatic Isomerization

In biological systems, particularly in cucumbers, the isomerization is catalyzed by specific enzymes.[1]

-

Mechanism: These enzymes facilitate the proton transfer and double bond migration under physiological conditions. Studies on cucumber HIs have confirmed their ability to efficiently convert (Z,Z)-3,6-nonadienal to (E,Z)-2,6-nonadienal, demonstrating flexibility in substrate chain length.[4][5]

-

Significance: This is the primary pathway for the development of the characteristic cucumber aroma in nature.[4]

Thermal and Spontaneous Isomerization

(3Z,6Z)-3,6-Nonadienal is known to be relatively unstable and can isomerize to its conjugated counterpart without a catalyst, a process accelerated by heat.[7]

-

Conditions: Storage over time, particularly at elevated temperatures or in the presence of light.

-

Challenges: This instability presents a significant challenge for the isolation and storage of pure (3Z,6Z)-3,6-nonadienal.[7] Protocols for synthesizing the (3Z,6Z) isomer often emphasize the need for low temperatures, neutral pH, and protection from light to prevent unwanted isomerization.[7][8]

Chemical Catalysis

While specific catalysts tailored for this exact transformation are not extensively documented, the principles of acid-base and transition metal catalysis for double bond migration are well-established and applicable.

-

Acid/Base Catalysis: Both acidic and basic conditions can promote the isomerization. The mechanism likely involves protonation of the carbonyl oxygen (acid-catalyzed) or deprotonation of the α-carbon (base-catalyzed) to form an enol or enolate intermediate, which then tautomerizes to the more stable conjugated product.[7][9]

-

Transition Metal Catalysis: Catalysts based on rhodium, palladium, and other transition metals are known to be effective for the isomerization of allylic alcohols and olefins.[10][11] Such catalysts could potentially be adapted for this transformation, likely proceeding through a metal-hydride addition/elimination mechanism.

Data Presentation

Table 1: Physicochemical Properties of Isomers

| Property | (3Z,6Z)-3,6-Nonadienal | (E,Z)-2,6-nonadienal |

| CAS Number | 21944-83-2[12][13] | 557-48-2[3] |

| Molecular Formula | C₉H₁₄O[12][13] | C₉H₁₄O[3] |

| Molecular Weight | 138.21 g/mol [12][13] | 138.21 g/mol [3] |

| Appearance | - | Colorless liquid[3] |

| Aroma Profile | Freshly-cut watermelon[1] | Cucumber, violet leaf[3][14] |

| Boiling Point | ~201.8 °C @ 760 mmHg (est.)[12][15] | 94-95 °C @ 18-24 hPa[3][15] |

| Density | 0.855 g/cm³[12] | 0.86 g/cm³[3] |

Table 2: Summary of Isomerization Methods

| Method | Catalyst/Conditions | Selectivity | Key Characteristics |

| Enzymatic | Hexenal (B1195481) Isomerase (HI)[4] | High | Occurs at physiological pH and temperature. Responsible for natural flavor development.[4] |

| Thermal | Heat, Light, Extended Storage | Low to Moderate | A spontaneous process driven by thermodynamics. Often an undesired side reaction.[7] |

| Acid-Catalyzed | Protic or Lewis Acids | Moderate | Risk of side reactions (e.g., polymerization, aldol (B89426) condensation).[7] |

| Base-Catalyzed | Strong or Weak Bases | Moderate | Prone to aldol condensation and other side reactions.[7] |

| Metal-Catalyzed | Rhodium, Palladium Complexes[10][11] | Potentially High | Requires catalyst screening and optimization. Offers control under mild conditions.[11] |

Experimental Protocols

Protocol 1: Synthesis of (3Z,6Z)-3,6-Nonadienal from (3Z,6Z)-3,6-Nonadienol

This protocol focuses on the synthesis of the starting material. Minimizing isomerization to the (E,Z) product is a key challenge.

1. Reagents and Materials:

-

(3Z,6Z)-3,6-Nonadienol

-

o-Iodoxybenzoic acid (IBX) or Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent

-

Sodium bicarbonate (saturated aq. solution)

-

Sodium thiosulfate (B1220275) (saturated aq. solution)

-

Anhydrous sodium sulfate

-

Neutral silica (B1680970) gel for chromatography

2. Procedure:

-

Dissolve (3Z,6Z)-3,6-nonadienol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add the oxidizing agent (e.g., DMP, 1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until TLC or GC analysis indicates complete consumption of the starting alcohol (typically 1-3 hours).

-

Quench the reaction by adding a 1:1 mixture of saturated sodium bicarbonate and saturated sodium thiosulfate solution. Stir vigorously until the layers are clear.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Carefully concentrate the solution under reduced pressure at low temperature (<30 °C) to avoid loss of the volatile product.[7]

-

If necessary, purify the crude aldehyde by flash chromatography using neutral silica gel with a hexane/ethyl acetate (B1210297) gradient.[7]

Note: To prevent isomerization, avoid acidic or basic media during workup and purification. Use neutral drying agents and deactivated silica gel.[7][8]

Figure 2: Workflow for Synthesis & Purification of (3Z,6Z)-3,6-Nonadienal.

Protocol 2: Enzymatic Isomerization

This protocol is based on methodologies described for testing hexenal isomerase activity.[4]

1. Reagents and Materials:

-

Purified hexenal isomerase (HI) enzyme (e.g., recombinant CsHI-1 or CsHI-2)[4]

-

(3Z,6Z)-3,6-Nonadienal substrate

-

Phosphate buffer (pH ~7.0)

-

Reaction vials (e.g., headspace vials)

-

SPME fiber for headspace analysis

-

GC-MS instrument

2. Procedure:

-

Prepare a solution or suspension of the (3Z,6Z)-3,6-nonadienal substrate in the reaction buffer.

-

In a headspace vial, add a defined amount of the purified HI enzyme solution (e.g., 2 µg).[4]

-

Initiate the reaction by adding the substrate solution to the vial containing the enzyme. A control reaction should be run using a denatured enzyme or a buffer-only solution.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific time period.

-

Stop the reaction (e.g., by heat denaturation or addition of a quenching agent).

-

Analyze the headspace of the vial using a Solid-Phase Microextraction (SPME) fiber, followed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the formation of (E,Z)-2,6-nonadienal.

Figure 3: General workflow for an enzymatic isomerization experiment.

Protocol 3: General Procedure for Chemically-Induced Isomerization

This protocol provides a general framework for inducing and monitoring the isomerization using a chemical catalyst.

1. Reagents and Materials:

-

(3Z,6Z)-3,6-Nonadienal

-

Anhydrous solvent (e.g., toluene, THF)

-

Catalyst (e.g., p-toluenesulfonic acid for acid-catalysis; sodium ethoxide for base-catalysis)

-

Neutralizing agent (e.g., saturated sodium bicarbonate for acid; saturated ammonium (B1175870) chloride for base)

-

Anhydrous sodium sulfate

-

GC-MS or NMR for analysis

2. Procedure:

-

Dissolve a known quantity of (3Z,6Z)-3,6-nonadienal in an anhydrous solvent under an inert atmosphere.

-

Add a catalytic amount of the chosen catalyst (e.g., 1-5 mol%).

-

Stir the reaction at a specific temperature (e.g., room temperature or gentle heating).

-

Monitor the progress of the isomerization by taking small aliquots at regular intervals and analyzing them by GC-MS. Look for the disappearance of the starting material peak and the appearance of the product peak at its characteristic retention time.

-

Once the desired level of conversion is reached (or the reaction stalls), quench the reaction by adding the appropriate neutralizing agent.

-

Perform an aqueous workup: wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure.

-

Characterize the final product mixture by GC-MS and NMR to determine the yield and the ratio of isomers.

Conclusion